Methyl 3-formyl-1,4,5-trimethyl-1H-pyrrole-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3-formyl-1,4,5-trimethyl-1H-pyrrole-2-carboxylate is an organic compound belonging to the pyrrole family. Pyrroles are heterocyclic aromatic organic compounds, characterized by a five-membered ring structure containing one nitrogen atom. This specific compound is notable for its unique structural features, including a formyl group at the 3-position and methyl groups at the 1, 4, and 5 positions, along with a carboxylate ester group at the 2-position.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl 3-formyl-1,4,5-trimethyl-1H-pyrrole-2-carboxylate typically involves multi-step organic reactions. One common method is the Paal-Knorr synthesis, which involves the cyclization of 2,5-dimethoxytetrahydrofuran with appropriate amines under acidic conditions . Another approach includes the condensation of substituted carbamates with 2,5-dimethoxytetrahydrofuran, followed by cyclization to form the pyrrole ring .
Industrial Production Methods: Industrial production of this compound may involve large-scale Paal-Knorr synthesis, utilizing catalytic amounts of iron (III) chloride in water to achieve high yields under mild conditions . The process is optimized for scalability and cost-effectiveness, ensuring the production of high-purity compounds suitable for various applications.
Chemical Reactions Analysis
Types of Reactions: Methyl 3-formyl-1,4,5-trimethyl-1H-pyrrole-2-carboxylate undergoes several types of chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents such as sodium borohydride.
Substitution: The methyl groups can undergo electrophilic substitution reactions, particularly at the 2-position, with reagents like bromine or chlorine.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Bromine in carbon tetrachloride for bromination reactions.
Major Products:
Oxidation: Methyl 3-carboxy-1,4,5-trimethyl-1H-pyrrole-2-carboxylate.
Reduction: Methyl 3-hydroxymethyl-1,4,5-trimethyl-1H-pyrrole-2-carboxylate.
Substitution: Methyl 3-formyl-2-bromo-1,4,5-trimethyl-1H-pyrrole-2-carboxylate.
Scientific Research Applications
Methyl 3-formyl-1,4,5-trimethyl-1H-pyrrole-2-carboxylate has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Mechanism of Action
The mechanism of action of methyl 3-formyl-1,4,5-trimethyl-1H-pyrrole-2-carboxylate involves its interaction with various molecular targets. The formyl group can participate in nucleophilic addition reactions, while the pyrrole ring can engage in π-π stacking interactions with aromatic residues in proteins. These interactions can modulate the activity of enzymes and receptors, influencing biological pathways .
Comparison with Similar Compounds
1-Methyl-1H-pyrrole-2-carboxylate: Lacks the formyl and additional methyl groups, resulting in different reactivity and applications.
3-Formyl-1H-pyrrole-2-carboxylate: Lacks the methyl groups at the 1, 4, and 5 positions, affecting its steric and electronic properties.
2,5-Dimethyl-1H-pyrrole-3-carboxylate: Has methyl groups at different positions, leading to variations in chemical behavior.
Uniqueness: Methyl 3-formyl-1,4,5-trimethyl-1H-pyrrole-2-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both formyl and carboxylate ester groups enhances its versatility in synthetic and medicinal chemistry .
Properties
CAS No. |
138657-34-8 |
---|---|
Molecular Formula |
C10H13NO3 |
Molecular Weight |
195.21 g/mol |
IUPAC Name |
methyl 3-formyl-1,4,5-trimethylpyrrole-2-carboxylate |
InChI |
InChI=1S/C10H13NO3/c1-6-7(2)11(3)9(8(6)5-12)10(13)14-4/h5H,1-4H3 |
InChI Key |
MRKRYXHSHWDMKJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N(C(=C1C=O)C(=O)OC)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.